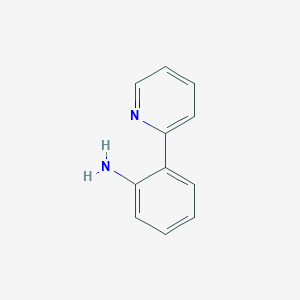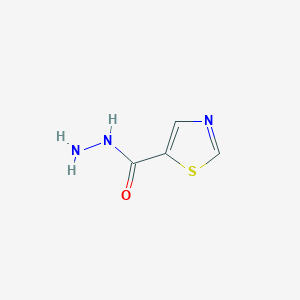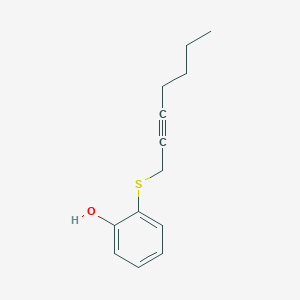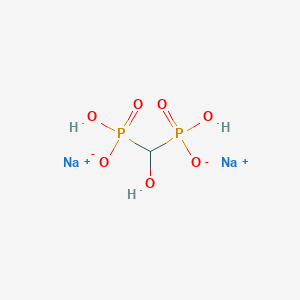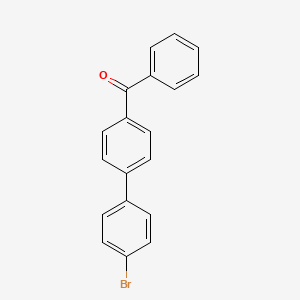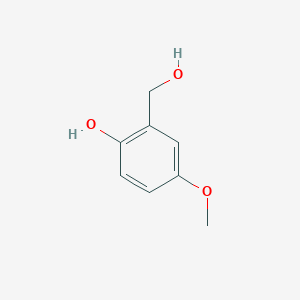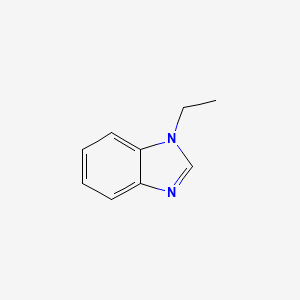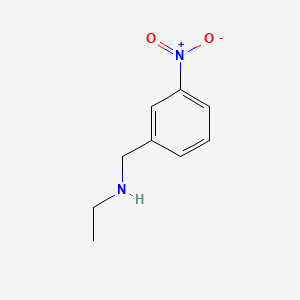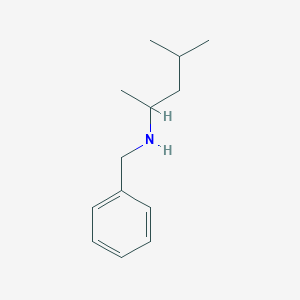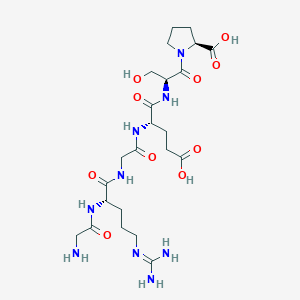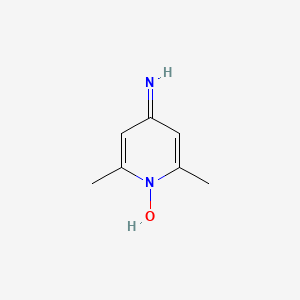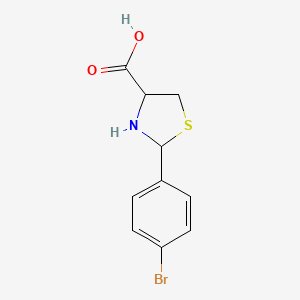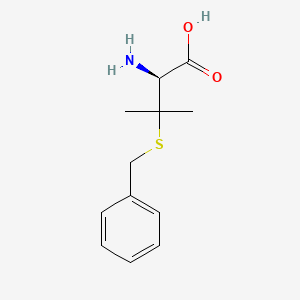![molecular formula C15H14O2 B1331222 3-[(4-Methylbenzyl)oxy]benzaldehyde CAS No. 40359-58-8](/img/structure/B1331222.png)
3-[(4-Methylbenzyl)oxy]benzaldehyde
概要
説明
The compound “3-[(4-Methylbenzyl)oxy]benzaldehyde” is a benzaldehyde derivative, which is a part of a class of organic compounds known for their aromatic properties and reactivity due to the aldehyde functional group. The structure of this compound suggests that it has a methoxy group and a methylbenzyl group attached to the benzene ring, which can influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the protection of hydroxyl groups and the formation of aldehydes with specific substituents. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using various protecting groups, such as benzyl and p-methoxybenzyl, with yields between 67-75% . Similarly, the synthesis of 4-methylbenzaldehyde derivatives can be performed through Knoevenagel condensation reactions, as demonstrated in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and UV-visible spectroscopy. For example, the structures of azo-benzoic acids and their precursors, benzaldehydes with azo substituents, were confirmed using these methods . Additionally, the molecular structures and geometries can be optimized using computational methods like density functional theory (DFT), which provides insights into the electronic and geometric parameters of the molecules .
Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions due to the presence of the aldehyde group. They can undergo condensation reactions, as seen in the synthesis of azo-benzoic acids , and can also react with phosphazenes to form compounds with complex structures . The reactivity can be influenced by the substituents on the benzene ring, which can stabilize or destabilize the transition states of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-[(4-Methylbenzyl)oxy]benzaldehyde” can be inferred from related compounds. The presence of electron-donating and electron-withdrawing groups can affect the compound's solubility, melting point, and reactivity. Spectroscopic studies provide valuable information about the electronic transitions and the nature of the substituents . Computational analysis can predict the favored conformations, molecular properties, and reactivity patterns of these compounds .
科学的研究の応用
Catalytic Reactions and Chemical Synthesis
Studies have explored the role of various benzaldehydes, including derivatives like 3-[(4-Methylbenzyl)oxy]benzaldehyde, in catalytic reactions and chemical synthesis. For instance, research has delved into the hydrogenation and hydrogenolysis of isophthaldehyde, a related compound, using catalysts like Ni/SiO2, which offers insights into the interaction of carbonyl substituents with catalysts and the generation of products via a concerted hydrogen attack on carbonyl groups (Keane, 2010). Additionally, the stereoselective synthesis of aminodiols from carene-based ligands, which are then used as chiral catalysts in the addition of diethylzinc to benzaldehydes, shows the potential of such compounds in enantioselective reactions (Szakonyi, Csillag & Fülöp, 2011).
Biofuel Production
Significant research has also been conducted in the field of biofuel production, particularly in synthesizing high-density aviation fuels. A study details a two-step process using methyl benzaldehydes (which can be derived from compounds like 3-[(4-Methylbenzyl)oxy]benzaldehyde) and cyclohexanone, derived from lignocellulose, for producing high-density jet fuel range alkanes (Xu et al., 2018).
Material Science and Nanotechnology
In material science, research on electrospun poly(lactic acid) nonwovens embedded with precursors for benzaldehyde has been reported. This study presents a method for the triggered release of benzaldehyde from active nonwovens, demonstrating potential applications in areas like food preservation (Jash, Paliyath & Lim, 2018). Additionally, the use of supported gold nanoparticles as reusable catalysts in oxidation reactions of alkanes and alcohols, including methylbenzyl alcohol, highlights the potential of these catalysts in industrial applications (Martins et al., 2017).
Pharmaceutical and Medical Research
In the pharmaceutical field, the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, including compoundssynthesized using 4-(4-methylbenzoxy)benzaldehyde, has been studied for their antioxidant activities. These activities were compared with standard antioxidants, providing insights into potential pharmaceutical applications (Yüksek et al., 2015).
Environmental Chemistry
Research in environmental chemistry includes the study of natural attenuation of xylenes under simulated marine conditions, where intermediates like 4-methylbenzyl alcohol, potentially derived from benzaldehyde compounds, are identified. This study provides insights into the natural attenuation of chemicals in marine environments and highlights the transformation pathways of xylenes (Duan et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .
特性
IUPAC Name |
3-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-5-7-13(8-6-12)11-17-15-4-2-3-14(9-15)10-16/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALZJSWDPJNFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351218 | |
| Record name | 3-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylbenzyl)oxy]benzaldehyde | |
CAS RN |
40359-58-8 | |
| Record name | 3-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

